(S)-Remoxipride hydrochloride

Description

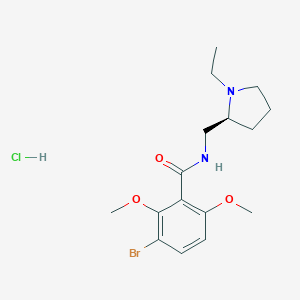

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPXLMIPGMFZMY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80125-14-0 (Parent) | |

| Record name | Remoxipride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801349035 | |

| Record name | Remoxipride hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73220-03-8 | |

| Record name | Remoxipride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73220-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remoxipride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remoxipride hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOXIPRIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-Remoxipride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Remoxipride is a substituted benzamide derivative recognized for its atypical antipsychotic properties, primarily attributed to its selective antagonism of dopamine D2 receptors. This technical guide provides a comprehensive overview of the mechanism of action of (S)-Remoxipride hydrochloride, detailing its receptor binding profile, functional antagonism, and downstream signaling effects. The information presented herein is curated from peer-reviewed scientific literature to support research and drug development endeavors.

Core Mechanism: Selective Dopamine D2 Receptor Antagonism

This compound exerts its primary pharmacological effect as a selective antagonist of the dopamine D2 receptor.[1][2] Unlike many classical neuroleptics, remoxipride exhibits a high degree of selectivity for D2 receptors with significantly lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors.[3][4] This selectivity is believed to contribute to its atypical profile, characterized by a reduced incidence of extrapyramidal side effects.[2] Remoxipride displays a weaker binding affinity to D2 receptors compared to dopamine itself, a characteristic that is thought to further contribute to its favorable side-effect profile.[4]

Receptor Binding Affinity

The affinity of (S)-Remoxipride for dopamine receptors and other targets has been quantified through in vitro radioligand binding assays. The data consistently demonstrate a preferential binding to D2 receptors over D3 and D4 receptors.

| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference(s) |

| Dopamine D2 | [3H]Raclopride | Rat Striatum | 113 | [5] |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | 1570 | |

| Dopamine D3 | - | - | ~1600 | |

| Dopamine D4 | - | - | ~2800 | |

| Sigma (non-specific) | - | - | Marked affinity | [1] |

Note: The significantly lower affinity observed with [3H]spiperone as the radioligand has been suggested to be due to methodological challenges associated with high-affinity radioligands.[5]

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in humans have confirmed the significant central D2 receptor occupancy by (S)-Remoxipride at clinically relevant doses.

| Subject | Dosage | Radiotracer | D2 Receptor Occupancy | Reference(s) |

| Healthy Male | 100 mg, three times daily | [11C]Raclopride | 73% | |

| Schizophrenic Patient | 200 mg, twice daily | [11C]Raclopride | 71% |

These occupancy levels are comparable to those observed with other clinically effective antipsychotic medications.

Downstream Signaling Pathways

The antagonism of dopamine D2 receptors by (S)-Remoxipride initiates a cascade of intracellular signaling events. D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. By blocking this receptor, (S)-Remoxipride prevents this dopamine-mediated inhibition, thereby modulating neuronal activity.

Furthermore, remoxipride has been shown to increase the expression of the protein Fos in the nucleus accumbens but not in the dorsolateral striatum.[4] This differential effect on gene expression may be a key factor in its reduced incidence of extrapyramidal symptoms.[4]

Interaction with Other Receptors

While highly selective for the D2 receptor, (S)-Remoxipride also exhibits a notable affinity for sigma (σ) receptors.[1] However, studies have shown that subchronic treatment with remoxipride does not alter the density of sigma binding sites in the brain.[6] The clinical significance of this interaction with sigma receptors is not fully elucidated but may contribute to its overall pharmacological profile. Remoxipride has negligible affinity for dopamine D1, serotonin, adrenergic, and muscarinic receptors.[3]

Experimental Protocols

In Vitro Radioligand Binding Assay (Competition)

This protocol outlines a typical competition binding assay to determine the affinity of (S)-Remoxipride for the dopamine D2 receptor.

-

Receptor Source: Homogenates of rat striatal tissue, a region rich in dopamine D2 receptors.

-

Radioligand: [3H]Raclopride, a selective D2 receptor antagonist.

-

Incubation: Tissue homogenates are incubated with a fixed concentration of [3H]Raclopride and a range of concentrations of (S)-Remoxipride.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of (S)-Remoxipride that inhibits 50% of the specific binding of [3H]Raclopride (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Positron Emission Tomography (PET)

This protocol describes the use of PET with [11C]Raclopride to measure D2 receptor occupancy by (S)-Remoxipride in the living human brain.

-

Radiotracer: [11C]Raclopride, a positron-emitting D2 receptor antagonist.

-

Procedure:

-

A baseline PET scan is performed to measure the baseline D2 receptor availability.

-

The subject is administered a therapeutic dose of this compound.

-

A second PET scan is performed after drug administration to measure the D2 receptor availability in the presence of (S)-Remoxipride.

-

-

Data Analysis: The percentage of D2 receptor occupancy is calculated by comparing the binding potential of [11C]Raclopride before and after (S)-Remoxipride administration.

Conclusion

The mechanism of action of this compound is centered on its selective antagonism of dopamine D2 receptors. Its distinct binding profile, characterized by moderate affinity for D2 receptors and low affinity for other neurotransmitter receptors, likely underlies its efficacy as an atypical antipsychotic with a reduced propensity for extrapyramidal side effects. Further research into its modulation of downstream signaling pathways and its interaction with sigma receptors will continue to refine our understanding of this compound's unique pharmacological properties. This detailed technical guide serves as a foundational resource for scientists and researchers engaged in the ongoing development and characterization of novel antipsychotic agents.

References

- 1. Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subchronic treatment of rats with remoxipride fails to modify sigma binding sites in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Remoxipride Hydrochloride: A Technical Whitepaper on its High Selectivity for the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Remoxipride is a substituted benzamide that exhibits high selectivity as an antagonist for the dopamine D2 receptor. This property is central to its mechanism of action as an atypical antipsychotic. This technical guide provides an in-depth analysis of the dopamine D2 receptor selectivity of (S)-Remoxipride hydrochloride, presenting quantitative binding affinity data, detailed experimental methodologies for its characterization, and a visualization of the relevant signaling pathways. The compiled data underscores the compound's preferential interaction with the D2 receptor over other dopamine receptor subtypes and a wide range of other neurotransmitter receptors, offering a clear rationale for its pharmacological profile.

Introduction

(S)-Remoxipride is an atypical antipsychotic agent recognized for its specific antagonism of the dopamine D2 receptor.[1][2] Its clinical efficacy in treating schizophrenia is attributed to this selective action, which is thought to minimize the extrapyramidal side effects often associated with less selective antipsychotic drugs.[2] A thorough understanding of its receptor binding profile and functional activity is crucial for ongoing research and the development of novel therapeutics targeting the dopaminergic system. This whitepaper consolidates the available quantitative data and experimental approaches to provide a comprehensive technical overview of (S)-Remoxipride's D2 receptor selectivity.

Receptor Binding Profile of this compound

The selectivity of (S)-Remoxipride for the dopamine D2 receptor is evident from its binding affinities across various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of (S)-Remoxipride at dopamine and other receptor subtypes.

| Receptor Subtype | Ligand/Assay | Ki (nM) | IC50 (nM) | Reference |

| Dopamine Receptors | ||||

| Dopamine D2 | [3H]Raclopride | 113 | [3] | |

| [3H]Spiperone | 1570 | [4] | ||

| Dopamine D3 | Higher affinity than for D2 | [3] | ||

| Dopamine D1 | [3H]Flupentixol | >100,000 | [4] | |

| Serotonin Receptors | ||||

| 5-HT2A | 5200 | [5] | ||

| Other Receptors | ||||

| Sigma (σ) | Marked Affinity |

Note: The affinity for the D3 receptor was noted to be higher than for the D2 receptor, though a specific Ki value was not provided in the cited source.

The data clearly illustrates the high affinity of (S)-Remoxipride for the D2 receptor, with significantly lower affinity for the D1 and 5-HT2A receptors. In vitro studies have also indicated that remoxipride has negligible affinity for a broad range of other neurotransmitter receptors at therapeutic concentrations.[6][7][8]

Experimental Protocols

The characterization of (S)-Remoxipride's receptor binding profile and functional activity relies on established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-Remoxipride for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of (S)-Remoxipride at the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rat striatum.

-

Radioligand: [3H]Raclopride or [3H]Spiperone.

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled (S)-Remoxipride.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of (S)-Remoxipride that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This protocol describes a functional assay to measure the antagonist activity of (S)-Remoxipride at the Gαi-coupled dopamine D2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Objective: To determine the functional potency (IC50) of (S)-Remoxipride in blocking D2 receptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Cells expressing the human dopamine D2 receptor.

-

Dopamine (agonist).

-

Forskolin (adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of (S)-Remoxipride for 15-30 minutes.

-

Stimulation: Add a fixed concentration of dopamine (typically the EC80) and a fixed concentration of forskolin to all wells (except controls).

-

Incubation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of (S)-Remoxipride and perform a non-linear regression analysis to determine the IC50 value.

Dopamine D2 Receptor Signaling Pathways

(S)-Remoxipride, as a D2 receptor antagonist, modulates downstream signaling pathways initiated by dopamine binding. The dopamine D2 receptor primarily signals through the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Additionally, D2 receptor activation can trigger signaling through the β-arrestin pathway. (S)-Remoxipride blocks these effects by preventing dopamine from binding to the receptor.

Conclusion

The data and methodologies presented in this whitepaper provide a comprehensive technical overview of the dopamine D2 receptor selectivity of this compound. The high affinity and selective binding to the D2 receptor, coupled with its antagonist activity in functional assays, form the basis of its therapeutic action as an atypical antipsychotic. The detailed experimental protocols serve as a guide for researchers in the field of neuropharmacology and drug development, facilitating further investigation into the nuanced interactions of compounds with the dopaminergic system. The visualization of the D2 receptor signaling pathways offers a clear conceptual framework for understanding the mechanism of action of (S)-Remoxipride and other D2 receptor antagonists.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 24070 [pdspdb.unc.edu]

- 6. [Selective antidopaminergic properties of remoxiprid, a new potential antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Remoxipride Hydrochloride: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Remoxipride is a substituted benzamide derivative that functions as a selective dopamine D2-receptor antagonist.[1] It was developed as an atypical antipsychotic for the treatment of schizophrenia.[1] This technical guide provides an in-depth overview of the core chemical properties and stability of (S)-Remoxipride in its hydrochloride salt form, a crucial aspect for its handling, formulation, and regulatory evaluation.

Chemical Properties of (S)-Remoxipride Hydrochloride

This compound is a white to off-white crystalline solid.[2] The fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its behavior in various experimental and formulation settings.

| Property | Value |

| Molecular Formula | C₁₆H₂₃BrN₂O₃・HCl[2] |

| Molecular Weight | 407.73 g/mol [2][3] |

| CAS Number | 73220-03-8[2][3] |

| Appearance | White to Off-White Solid[2] |

| Melting Point | 168-169 °C |

| pKa | 8.9 |

| logP (Octanol/Water) | 2.94 - 3.37[4][5] |

| Solubility | Water: Soluble up to 100 mM[2]Chloroform: Sparingly solubleEthanol, Dichloromethane, Acetone: Soluble |

Chemical Stability

The stability of an active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy throughout its shelf life.

Temperature and Storage: this compound is hygroscopic. For long-term storage, it is recommended to be kept at -20°C, where it has shown stability for at least four years.[2] It can be shipped at room temperature for short durations.[2] The monohydrate form of the hydrochloride salt has been noted to lose water at 105°C.

pH Stability and Degradation Pathways: While detailed forced degradation studies under a wide range of pH, oxidative, and photolytic conditions are not extensively available in the public domain, a study on the pharmacokinetics of remoxipride in humans demonstrated that urinary pH significantly affects its elimination.[6] In acidic urine (pH 5.2), the plasma elimination half-life was 3.6 hours, whereas in alkaline urine (pH 7.8), it increased to 6.2 hours, indicating that the clearance of the drug is pH-dependent.[6] This suggests that the ionization state of the molecule is a key determinant of its behavior, though this study does not detail its chemical degradation in solution.

For a comprehensive stability assessment, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be necessary, as recommended by the International Council for Harmonisation (ICH) guidelines.[7]

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties and stability of this compound are not publicly available. However, the following section outlines the standard methodologies that are typically employed for such characterizations, in line with established pharmaceutical guidelines.

Melting Point Determination: The melting point is typically determined using a digital melting point apparatus or by Differential Scanning Calorimetry (DSC), as described in USP General Chapter <891> Thermal Analysis.[8][9] The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.

pKa Determination: The acid dissociation constant (pKa) can be determined by various methods. Potentiometric titration is a common technique where the pH of a solution of the compound is measured as a titrant is added.[10][11] For sparingly soluble substances, techniques like UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) coupled with pH measurements of the mobile phase can be employed.[10][12]

logP (Octanol/Water Partition Coefficient) Determination: The shake-flask method is the traditional approach for determining the logP value.[13] A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC, and the partition coefficient is calculated.[13][14]

Stability-Indicating Method Development: A stability-indicating analytical method is crucial for assessing the stability of a drug substance. This is typically a validated HPLC method that can separate the intact API from its degradation products. The development of such a method involves subjecting the drug to forced degradation conditions as outlined by ICH guideline Q1A(R2).[7][15]

-

Hydrolysis: The API is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

-

Oxidation: The API is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature.

-

Photostability: The API is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

-

Thermal Stress: The API is exposed to high temperatures (e.g., 60°C, 80°C) in a solid state.

Samples are collected at various time points and analyzed by HPLC to identify and quantify any degradation products.

Signaling Pathway and Experimental Workflows

(S)-Remoxipride acts as a selective antagonist of the dopamine D2 receptor. Its mechanism of action involves blocking the binding of dopamine to this receptor, which is a key pathway in the pathophysiology of schizophrenia.

Caption: Dopamine D2 Receptor Antagonism by (S)-Remoxipride.

The following diagram illustrates a general workflow for conducting forced degradation studies, which are essential for understanding the stability of a drug substance like this compound.

Caption: General Workflow for Forced Degradation Studies.

References

- 1. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. remoxipride [drugcentral.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effect of urinary pH on the plasma and urinary kinetics of remoxipride in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. snscourseware.org [snscourseware.org]

- 8. Thermal Analysis | USP [usp.org]

- 9. uspbpep.com [uspbpep.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijirss.com [ijirss.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. rc.usf.edu [rc.usf.edu]

- 15. database.ich.org [database.ich.org]

(S)-Remoxipride Hydrochloride Enantiomeric Purity Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (S)-Remoxipride hydrochloride. Given that different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, ensuring the stereochemical purity of the active pharmaceutical ingredient (API) is a critical aspect of drug development and quality control.[1] This document outlines a representative High-Performance Liquid Chromatography (HPLC) method, validation parameters as per International Council for Harmonisation (ICH) guidelines, and visual representations of the analytical workflow and the drug's mechanism of action.

Introduction to (S)-Remoxipride and the Importance of Chiral Purity

(S)-Remoxipride is a substituted benzamide that acts as a selective antagonist of dopamine D2 receptors and has been investigated for its antipsychotic properties.[2][3] As a chiral compound, it exists as two enantiomers, (S)- and (R)-remoxipride. The therapeutic activity of remoxipride is attributed to the (S)-enantiomer. Therefore, the quantitative determination of the (R)-enantiomer as a chiral impurity is a mandatory requirement for ensuring the safety and efficacy of the drug product. Regulatory authorities require stringent control and accurate quantification of undesired enantiomers in APIs.

The primary analytical challenge lies in the separation of these enantiomers, which have identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC using chiral stationary phases (CSPs), is the gold standard for achieving this separation.[1][4]

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is typically determined using a normal phase chiral HPLC method. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the separation of a wide range of chiral compounds, including those with amine functionalities like remoxipride.[5][6][7]

Proposed Experimental Protocol

The following protocol is a representative method for the enantiomeric purity analysis of this compound, based on established methods for similar benzamide and amine-containing chiral drugs.[6][8][9]

Chromatographic Conditions:

| Parameter | Recommended Condition |

| HPLC System | Quaternary HPLC system with UV detector |

| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

(R)-Enantiomer (Impurity) Stock Solution: Prepare a stock solution of the (R)-remoxipride enantiomer in the diluent.

-

Spiked Sample for Validation: Prepare samples of the this compound standard spiked with the (R)-enantiomer at various concentration levels (e.g., corresponding to the reporting threshold, identification threshold, and qualification threshold for impurities) for validation studies.

-

Test Sample: Accurately weigh and dissolve the this compound test sample in the diluent to the same concentration as the standard solution.

Method Validation

The developed chiral HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][10] The key validation parameters for an enantiomeric purity assay are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 2.0 between the (S)- and (R)-enantiomer peaks |

| Tailing Factor (T) | ≤ 2.0 for the (S)-Remoxipride peak |

| Theoretical Plates (N) | ≥ 2000 for the (S)-Remoxipride peak |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the (S)- and (R)-enantiomers from each other and from any other potential impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method for the (R)-enantiomer.

| Parameter | Typical Value |

| LOD | 0.01% of the nominal concentration of (S)-Remoxipride |

| LOQ | 0.03% of the nominal concentration of (S)-Remoxipride |

These are representative values and should be experimentally determined.

Linearity

The linearity of the method should be established across a range of concentrations for the (R)-enantiomer.

| Parameter | Acceptance Criteria |

| Range | LOQ to 150% of the specified limit for the (R)-enantiomer |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy

Accuracy is determined by analyzing samples of (S)-Remoxipride spiked with known amounts of the (R)-enantiomer.

| Spiked Level | Acceptance Criteria for Recovery (%) |

| LOQ | 80.0% - 120.0% |

| 100% of specification | 90.0% - 110.0% |

| 150% of specification | 90.0% - 110.0% |

Precision

Precision is evaluated at the levels of repeatability and intermediate precision.

| Parameter | Acceptance Criteria |

| Repeatability (RSD) | ≤ 5.0% for the quantification of the (R)-enantiomer |

| Intermediate Precision (RSD) | ≤ 10.0% for the quantification of the (R)-enantiomer |

Robustness

Robustness is assessed by making small, deliberate variations to the chromatographic conditions and observing the effect on the resolution and quantification of the enantiomers.

| Parameter Varied | Typical Variation |

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 2°C |

| Mobile Phase Composition | ± 2% absolute for the minor component |

Visualizations

Experimental Workflow for Chiral HPLC Method Development and Validation

Signaling Pathway of (S)-Remoxipride

Conclusion

The enantiomeric purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. A well-developed and validated chiral HPLC method, as outlined in this guide, is essential for ensuring the quality, safety, and efficacy of the drug product. The use of polysaccharide-based chiral stationary phases provides the required selectivity for the separation of the (S)- and (R)-enantiomers. Adherence to ICH guidelines for method validation ensures that the analytical procedure is fit for its intended purpose in a regulated environment.

References

- 1. benchchem.com [benchchem.com]

- 2. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 4. ijrpr.com [ijrpr.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

(S)-Remoxipride Hydrochloride Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of (S)-Remoxipride hydrochloride in various preclinical animal models. The information presented herein is intended to support research, discovery, and development activities by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Introduction

(S)-Remoxipride is a substituted benzamide that acts as a selective antagonist of dopamine D2 receptors.[1][2] It was developed as an atypical antipsychotic for the treatment of schizophrenia.[1][2] Understanding its pharmacokinetic properties in different animal species is crucial for the interpretation of preclinical efficacy and safety data and for the translation of these findings to human clinical trials. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.

Pharmacokinetic Data Summary

The pharmacokinetic profile of (S)-Remoxipride exhibits significant species-dependent differences, particularly between rodents and non-rodents.[3] The following tables summarize the available quantitative data for key pharmacokinetic parameters in mice, rats, and dogs.

Table 1: Pharmacokinetic Parameters of (S)-Remoxipride in Mice

| Parameter | Value | Route of Administration | Dose | Reference(s) |

| Bioavailability (F) | < 10% | Oral | 20-40 µmol/kg | [3] |

| Protein Binding | 20-30% | - | - | [3] |

| Volume of Distribution (Vss) | 3-6 L/kg | Intravenous | 20-40 µmol/kg | [3] |

| Clearance (CL) | High (similar to or exceeding liver blood flow) | Intravenous | 20-40 µmol/kg | [3] |

| Renal Clearance (% of Total) | ~10% | Intravenous | 20-40 µmol/kg | [3] |

| Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| Half-life (t1/2) | Data not available | - | - | - |

Table 2: Pharmacokinetic Parameters of (S)-Remoxipride in Rats

| Parameter | Value | Route of Administration | Dose | Reference(s) |

| Bioavailability (F) | < 1% | Oral | 20-40 µmol/kg | [3] |

| Protein Binding | 20-30% | - | - | [3] |

| Volume of Distribution (Vss) | 3-6 L/kg | Intravenous | 20-40 µmol/kg | [3] |

| Clearance (CL) | High (similar to or exceeding liver blood flow) | Intravenous | 20-40 µmol/kg | [3] |

| Renal Clearance (% of Total) | ~10% | Intravenous | 20-40 µmol/kg | [3] |

| Cmax | Data not available | - | - | - |

| Tmax | 60-90 min (peak effects) | Intraperitoneal | 38 µmol/kg | [4] |

| Half-life (t1/2) | Data not available | - | - | - |

Table 3: Pharmacokinetic Parameters of (S)-Remoxipride in Dogs

| Parameter | Value | Route of Administration | Dose | Reference(s) |

| Bioavailability (F) | > 90% | Oral | 20-40 µmol/kg | [3] |

| Protein Binding | ~80% (primarily to alpha 1-acid glycoprotein) | - | - | [3] |

| Volume of Distribution (Vss) | 1.6 L/kg | Intravenous | 20-40 µmol/kg | [3] |

| Clearance (CL) | Low | Intravenous | 20-40 µmol/kg | [3] |

| Renal Clearance (% of Total) | ~15% | Intravenous | 20-40 µmol/kg | [3] |

| Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| Half-life (t1/2) | 3-4 hours | Intravenous | 20-40 µmol/kg | [3] |

Experimental Protocols

Animal Models and Dosing

-

Species: Sprague-Dawley rats, mice, and beagle dogs have been utilized in pharmacokinetic studies of (S)-Remoxipride.[3]

-

Administration: The compound has been administered via oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes.[3][4]

-

Dosage: Doses in the range of 20-40 µmol/kg have been typically used for oral and intravenous administration in animal studies.[3]

Sample Collection and Preparation

-

Blood Sampling: Blood samples are typically collected at predetermined time points post-dosing. The frequency and duration of sampling depend on the route of administration and the expected pharmacokinetic profile of the compound.

-

Plasma Preparation: Whole blood is centrifuged to separate plasma, which is then stored, often at -20°C or lower, until analysis.

-

Sample Pre-treatment for HPLC Analysis: A common method for plasma sample preparation involves protein precipitation. This can be achieved by adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is then collected for injection into the HPLC system.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A published HPLC method for the determination of remoxipride in plasma and urine utilizes the following conditions:

-

Chromatographic System: Reversed-phase HPLC.

-

Stationary Phase: NUCLEOSIL C18 column.

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 2) in a 25:75 (v/v) ratio, containing 0.2 mmol/L N,N-dimethyl-N-nonylamine.

-

Flow Rate: 1.3 mL/min.

-

Injection Volume: 75 µL.

-

Detection: UV detection at a wavelength of 206 nm.

Visualizations

Signaling Pathway

(S)-Remoxipride exerts its antipsychotic effects primarily through the antagonism of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of (S)-Remoxipride to the D2 receptor inhibits the downstream signaling cascade.

Caption: Dopamine D2 Receptor Signaling Pathway and its Antagonism by (S)-Remoxipride.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.

Caption: General Experimental Workflow for a Preclinical Pharmacokinetic Study.

Metabolic Pathway

(S)-Remoxipride undergoes several metabolic transformations. The major metabolic pathways include N-dealkylation, oxidation, N-deethylation, and hydroxylation. There are notable species differences in the predominant metabolites formed.

Caption: Major Metabolic Pathways of (S)-Remoxipride.

Conclusion

The pharmacokinetics of (S)-Remoxipride have been characterized in several key animal models, revealing significant interspecies variability. Rodents exhibit low oral bioavailability due to extensive first-pass metabolism, while dogs show high oral bioavailability.[3] These differences are critical considerations for the design and interpretation of preclinical studies and for the extrapolation of data to humans. The provided experimental methodologies and visualizations offer a foundational understanding for researchers engaged in the study of (S)-Remoxipride and related compounds. Further studies to fully elucidate the Cmax and Tmax in various species and under different dosing regimens would provide a more complete pharmacokinetic profile.

References

- 1. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Disposition of remoxipride in different species. Species differences in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentrations of remoxipride and its phenolic metabolites in rat brain and plasma. Relationship to extrapyramidal side effects and atypical antipsychotic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Remoxipride Hydrochloride: A Technical Guide to its Pharmacodynamics and Dose-Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Remoxipride is a substituted benzamide derivative that has been studied for its antipsychotic properties. This technical guide provides an in-depth overview of the pharmacodynamics and dose-response relationship of (S)-Remoxipride hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and utilizes visualizations to illustrate signaling pathways and experimental workflows.

Introduction

(S)-Remoxipride is an atypical antipsychotic agent that acts as a selective antagonist of the dopamine D2 receptor.[1][2] It was developed for the treatment of schizophrenia and demonstrated clinical efficacy comparable to typical antipsychotics like haloperidol, but with a lower incidence of extrapyramidal side effects.[1] Despite its promising profile, (S)-Remoxipride was withdrawn from the market due to concerns about aplastic anemia.[2] Nevertheless, its selective pharmacology makes it a valuable tool for research into dopamine receptor function and the development of novel antipsychotics.

Pharmacodynamics

Mechanism of Action

The primary mechanism of action of (S)-Remoxipride is the selective blockade of dopamine D2 receptors in the central nervous system.[1] Unlike many other antipsychotics, it has a low affinity for a wide range of other neurotransmitter receptors, including serotonin, adrenergic, muscarinic, and histamine receptors.[1] This selectivity is thought to contribute to its favorable side-effect profile, particularly the reduced incidence of extrapyramidal symptoms.[1] (S)-Remoxipride is considered a "weak" dopamine D2 antagonist, meaning it has a lower affinity for the receptor compared to dopamine itself.[2] This characteristic may also contribute to its atypical properties.

Receptor Binding Profile

The receptor binding affinity of (S)-Remoxipride has been characterized in various in vitro studies. The quantitative data for its binding to dopamine and other receptors are summarized in Table 1.

Table 1: In Vitro Receptor Binding Profile of (S)-Remoxipride

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (µM) | Reference(s) |

| Dopamine D2 | [3H]Raclopride | Rat Striatum | 113 | - | [3] |

| Dopamine D2 | - | - | - | 1.57 | [4][5] |

| Dopamine D1 | [3H]SCH 23390 | Rat Striatum | >10000 | >100 | [6] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.

Signaling Pathways

As a dopamine D2 receptor antagonist, (S)-Remoxipride modulates intracellular signaling pathways coupled to this Gi/o-protein coupled receptor. The primary downstream effect of D2 receptor blockade is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Dose-Response Relationship

The relationship between the dose of (S)-Remoxipride and its pharmacological effects has been investigated in both preclinical and clinical settings.

Preclinical In Vivo Studies

Catalepsy, a state of motor rigidity, is a commonly used preclinical measure to assess the extrapyramidal side-effect liability of antipsychotic drugs. The dose-response for (S)-Remoxipride-induced catalepsy in rats is summarized in Table 2.

Table 2: Preclinical Dose-Response for Catalepsy in Rats

| Species | Test | Route of Administration | ED50 | Reference(s) |

| Rat | Catalepsy Bar Test | - | - | [7][8] |

ED50: Half-maximal effective dose.

Clinical Studies

Clinical trials in patients with schizophrenia have been conducted to determine the effective and tolerable dose range of (S)-Remoxipride. Positron Emission Tomography (PET) studies have also been used to quantify D2 receptor occupancy at clinically relevant doses.

Table 3: Clinical Dose-Response and Receptor Occupancy

| Population | Dose | D2 Receptor Occupancy | Clinical Outcome | Reference(s) |

| Healthy Volunteers | - | - | - | - |

| Patients with Schizophrenia | - | - | Antipsychotic efficacy | [1] |

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of (S)-Remoxipride for the dopamine D2 receptor in rat striatal tissue.

Protocol Details:

-

Tissue Preparation: Striata from male rats are dissected on ice and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and re-centrifuged to remove endogenous dopamine. The final pellet is resuspended in the assay buffer.[3]

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]Raclopride and varying concentrations of (S)-Remoxipride or vehicle. Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

-

Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional cAMP Assay

This protocol outlines a general method for assessing the functional antagonist activity of (S)-Remoxipride at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP accumulation in a cell line expressing the human D2 receptor.

Protocol Details:

-

Cell Culture: A suitable host cell line (e.g., CHO or HEK293 cells) stably expressing the human dopamine D2 receptor is cultured under standard conditions.

-

Assay Procedure: Cells are seeded into microplates and allowed to attach. The cells are then pre-incubated with various concentrations of (S)-Remoxipride or vehicle. Subsequently, cAMP production is stimulated by the addition of forskolin, an adenylyl cyclase activator.

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

-

Data Analysis: The ability of (S)-Remoxipride to inhibit forskolin-stimulated cAMP accumulation is determined, and an IC50 value is calculated from the concentration-response curve.

In Vivo Catalepsy Test in Rats

This protocol describes the bar test, a common method for assessing catalepsy in rodents.[7][8]

Protocol Details:

-

Animal Preparation: Male rats are administered with various doses of (S)-Remoxipride or vehicle via a specific route (e.g., intraperitoneal).

-

Test Procedure: At a predetermined time after drug administration, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

-

Measurement: The time taken for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time is typically used.

-

Data Analysis: The mean descent latency for each dose group is calculated. The ED50 for catalepsy is determined from the dose-response curve.

Clinical PET Imaging of D2 Receptor Occupancy

This protocol provides a general workflow for a clinical PET study to measure dopamine D2 receptor occupancy by (S)-Remoxipride.

Protocol Details:

-

Participant Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.

-

PET Scans: Each participant undergoes two PET scans using the radioligand [11C]raclopride, which binds to D2 receptors. The first scan is a baseline measurement before drug administration. The second scan is performed after the participant has reached a steady-state plasma concentration of (S)-Remoxipride.

-

Data Acquisition and Analysis: Dynamic PET data are acquired and reconstructed. The binding potential (BPND), an index of receptor availability, is calculated for brain regions of interest (e.g., striatum) for both scans. The percentage of D2 receptor occupancy is then calculated as the percentage reduction in BPND from baseline to the post-dosing scan.

Conclusion

This compound is a selective dopamine D2 receptor antagonist with a well-characterized pharmacodynamic profile. Its selectivity and atypical properties have made it a subject of significant research interest. This technical guide has provided a comprehensive summary of its pharmacodynamics and dose-response relationship, supported by quantitative data and detailed experimental protocols. The information presented here serves as a valuable resource for researchers and professionals in the field of neuropsychopharmacology and drug development.

References

- 1. Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of remoxipride's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalepsy test in rats [protocols.io]

- 8. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Off-Target Binding Profile of (S)-Remoxipride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target binding profile of (S)-Remoxipride hydrochloride, an atypical antipsychotic agent. The information presented herein is intended to support research, drug development, and scientific understanding of this compound's pharmacological characteristics. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Introduction

(S)-Remoxipride is a substituted benzamide derivative that has been investigated for its antipsychotic properties. Its primary mechanism of action is the selective antagonism of the dopamine D2 receptor.[1] Understanding the off-target binding profile of (S)-Remoxipride is crucial for a complete assessment of its therapeutic potential and safety profile. This guide summarizes the available data on its interactions with a range of central nervous system (CNS) receptors.

Off-Target Binding Profile: Quantitative Data

(S)-Remoxipride exhibits a high degree of selectivity for the dopamine D2 receptor. Its affinity for other neurotransmitter receptors is generally low. The following table summarizes the available quantitative data on the binding affinities of (S)-Remoxipride for its primary target and various off-target receptors.

| Target Receptor | Ligand | Assay Type | Species | Tissue/System | Binding Affinity (Kᵢ in nM) | Reference(s) |

| Dopamine D2 | [³H]Raclopride | Radioligand Binding | Rat | Striatum | 113 | [2] |

| [³H]Spiperone | Radioligand Binding | Rat | Striatum | 1570 (IC₅₀) | [3] | |

| Dopamine D3 | [³H]Raclopride | Radioligand Binding | Human (cloned) | CHO cells | 70.8 | [4] |

| Dopamine D4 | [³H]Spiperone | Radioligand Binding | Human (cloned) | - | 389 | [4] |

| Serotonin 5-HT₁ₐ | - | Radioligand Binding | - | - | 400 | [4] |

| Serotonin 5-HT₂ₐ | - | Radioligand Binding | Human (cloned) | - | 5200 | [4] |

| Sigma-1 | - | Radioligand Binding | - | - | 55 | [4] |

Qualitative Binding Information:

In addition to the quantitative data, several studies have qualitatively described the off-target binding of (S)-Remoxipride:

-

It is reported to have minimal or no significant affinity for α1-adrenergic, histaminergic, and muscarinic cholinergic receptors.[5][6]

-

It does not significantly interact with the dopamine D1 receptor.[7]

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in this guide. These protocols are representative of the techniques used to determine the binding affinities of compounds like (S)-Remoxipride.

This protocol is a generalized procedure for determining the binding affinity of a test compound for the dopamine D2 receptor using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of (S)-Remoxipride for the dopamine D2 receptor.

Materials:

-

Receptor Source: Rat striatal membranes or cells expressing recombinant human dopamine D2 receptors.

-

Radioligand: [³H]Raclopride or [³H]Spiperone.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of (S)-Remoxipride.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the (S)-Remoxipride concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This protocol outlines a general method for assessing the binding affinity of a compound for the sigma-1 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of (S)-Remoxipride for the sigma-1 receptor.

Materials:

-

Receptor Source: Guinea pig brain membranes or cells expressing recombinant human sigma-1 receptors.

-

Radioligand: --INVALID-LINK---Pentazocine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known sigma-1 ligand (e.g., haloperidol).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Prepare membranes from the receptor source as described in the dopamine D2 receptor assay protocol.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine, and varying concentrations of (S)-Remoxipride.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for binding equilibrium.

-

Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ and Kᵢ values as described in the dopamine D2 receptor assay protocol.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of (S)-Remoxipride and the experimental workflows.

Caption: Dopamine D2 Receptor Signaling Pathway and (S)-Remoxipride Action.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: (S)-Remoxipride Off-Target Binding Affinity Profile.

Conclusion

This compound demonstrates a high selectivity for the dopamine D2 receptor, with moderate affinity for the sigma-1 and dopamine D3 receptors, and low to negligible affinity for a range of other CNS receptors. This selective binding profile is consistent with its classification as an atypical antipsychotic. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound. Further comprehensive screening against a broader panel of receptors could provide an even more complete understanding of its pharmacological profile.

References

- 1. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (S)-Remoxipride Hydrochloride in Cultured Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (S)-Remoxipride hydrochloride, a selective dopamine D2 receptor antagonist, in cultured neuronal cells. This document includes detailed protocols for cell culture, experimental procedures, and data presentation to facilitate research into the neurobiological effects of this compound.

Introduction

(S)-Remoxipride is a substituted benzamide that acts as a selective antagonist of dopamine D2 receptors.[1] It has been utilized in neurochemical and behavioral studies due to its high selectivity.[1] Although its clinical use was restricted due to side effects, it remains a valuable tool for in vitro research to investigate the role of D2 receptor signaling in neuronal function and dysfunction. These notes provide protocols for using this compound in cultured neuronal cells, with a focus on the human neuroblastoma cell line SH-SY5Y, which endogenously expresses dopamine D2 receptors, particularly after differentiation.

Mechanism of Action

This compound is a weak but highly selective dopamine D2 receptor antagonist.[1] The primary mechanism of action in neuronal cells involves the blockade of D2 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o). Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, (S)-Remoxipride prevents this dopamine-induced decrease in cAMP.[2]

Data Presentation

Receptor Binding Affinity

The binding affinity of this compound and its metabolites for dopamine receptors has been determined in various in vitro binding assays.

| Compound | Receptor | Radioligand | Preparation | Ki (nM) |

| (S)-Remoxipride | D2 | [3H]raclopride | Rat striatum | 113[3] |

| (S)-Remoxipride | D2 | [3H]spiperone | Rat striatum | 1570[3] |

| (S)-Remoxipride | D3 | [3H]raclopride | Cloned human | ~1600 |

| (S)-Remoxipride | D4 | [3H]raclopride | Cloned human | ~2800 |

| FLA 797 (-) (metabolite) | D2 | [3H]raclopride | Rat striatum | Higher affinity than Remoxipride[4] |

| FLA 908 (-) (metabolite) | D2 | [3H]raclopride | Rat striatum | Higher affinity than Remoxipride[4] |

Recommended Concentration Range for In Vitro Assays

Based on available data for D2 antagonists and typical concentrations used in cell-based assays, the following ranges are recommended for initial experiments with this compound. Optimal concentrations should be determined empirically for each specific cell line and assay.

| Assay Type | Suggested Concentration Range (µM) |

| Cell Viability (e.g., MTT, LDH) | 0.1 - 100 |

| Functional Assays (e.g., cAMP) | 0.01 - 10 |

| Neurite Outgrowth Assays | 0.1 - 10 |

Experimental Protocols

Cell Culture of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used model in neurobiology. For enhanced dopaminergic characteristics, including increased D2 receptor expression, differentiation is recommended.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Retinoic Acid (RA) for differentiation

-

Brain-Derived Neurotrophic Factor (BDNF) for differentiation

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

Protocol for Undifferentiated SH-SY5Y Culture:

-

Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

To subculture, wash cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.

-

Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.

Protocol for Differentiation of SH-SY5Y Cells:

-

Plate undifferentiated SH-SY5Y cells at a suitable density.

-

After 24 hours, replace the medium with a differentiation medium containing 10 µM Retinoic Acid in a low-serum medium (e.g., 1% FBS).

-

Incubate for 5-7 days, changing the medium every 2-3 days.

-

For a more mature neuronal phenotype, continue differentiation in a serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days.

Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

-

Differentiated SH-SY5Y cells

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for 24-48 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Functional Assay: cAMP Measurement

This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

-

Differentiated SH-SY5Y cells

-

This compound

-

Dopamine

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

-

Lysis buffer (if required by the kit)

Protocol:

-

Seed and differentiate SH-SY5Y cells in a suitable plate format (e.g., 96-well plate) as recommended by the cAMP assay kit manufacturer.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of dopamine (e.g., EC80 concentration, to be determined empirically) in the presence of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C. Include controls:

-

Basal (no treatment)

-

Forskolin alone

-

Forskolin + Dopamine

-

Forskolin + Dopamine + various concentrations of (S)-Remoxipride

-

-

Lyse the cells (if necessary) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the cAMP levels against the concentration of (S)-Remoxipride to determine its potency as an antagonist.

Neurite Outgrowth Assay

This assay assesses the effect of this compound on neuronal morphology.

Materials:

-

Differentiated SH-SY5Y cells

-

This compound

-

Fluorescent microscope or high-content imaging system

-

Antibodies for immunocytochemistry (e.g., anti-β-III-tubulin to stain neurons)

-

Secondary antibodies conjugated to fluorophores

-

DAPI for nuclear staining

Protocol:

-

Seed and differentiate SH-SY5Y cells on coverslips or in imaging-compatible plates.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block with a suitable blocking buffer (e.g., BSA or serum).

-

Incubate with the primary antibody (e.g., anti-β-III-tubulin).

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a fluorescent microscope or a high-content imaging system.

-

Analyze neurite length, number of neurites, and branching using appropriate software (e.g., ImageJ with NeuronJ plugin or specialized software for high-content analysis).

Visualizations

Caption: Dopamine D2 Receptor Signaling and (S)-Remoxipride Action

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of the novel antipsychotic agent remoxipride on dopamine and noradrenaline turnover in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis Studies of (S)-Remoxipride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Remoxipride hydrochloride is a selective dopamine D2 receptor antagonist that has been utilized in neuroscience research to investigate the dynamics of dopamine neurotransmission.[1][2] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing real-time insights into neurochemical changes in response to pharmacological agents.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to evaluate the effects of this compound on dopamine and its metabolites in the rat striatum.

Mechanism of Action

(S)-Remoxipride acts as a selective antagonist at dopamine D2 receptors.[1][2] By blocking these receptors, it disrupts the normal feedback inhibition of dopamine release, leading to an increase in the synthesis and release of dopamine into the synaptic cleft. This results in elevated extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[6]

Signaling Pathway of (S)-Remoxipride

Caption: Signaling pathway of (S)-Remoxipride at the dopamine synapse.

Pharmacokinetic Properties of (S)-Remoxipride

A summary of the pharmacokinetic parameters of remoxipride is presented below. These values are important for designing the dosing regimen in microdialysis studies.

| Parameter | Value | Reference |

| Bioavailability | ~90% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 0.8 ± 0.2 hours | [7] |

| Plasma Half-life | 5.1 ± 1.6 hours | [7] |

| Protein Binding | ~80% | [7] |

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Freely Moving Rats Following Acute Systemic Administration of this compound

This protocol details the procedure for assessing the acute effects of a single dose of (S)-Remoxipride on extracellular dopamine, DOPAC, and HVA levels in the striatum.

Experimental Workflow

Caption: Experimental workflow for acute (S)-Remoxipride microdialysis.

Materials:

-

This compound

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Guide cannulae (22-gauge)

-

Microdialysis probes (e.g., CMA 12 or equivalent with a 20 kDa molecular weight cut-off)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum. Allow the animal to recover for 5-7 days.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min). After a stabilization period of at least 1-2 hours, collect baseline dialysate samples every 20 minutes for at least 60-80 minutes.

-

Drug Administration: Administer a single subcutaneous (s.c.) injection of this compound (40 µmol/kg).[6]

-

Post-Injection Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 3-4 hours post-injection.

-

Sample Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD.

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline levels.

Protocol 2: In Vivo Microdialysis During Continuous Infusion of this compound

This protocol is designed to evaluate the effects of sustained (S)-Remoxipride administration on striatal dopamine dynamics.

Procedure:

-

Surgical Implantation of Osmotic Pump: Following the guide cannula implantation surgery, implant a mini-osmotic pump subcutaneously on the back of the rat. The pump should be connected via tubing to the guide cannula to allow for continuous infusion of (S)-Remoxipride.

-

Continuous Infusion: The osmotic pump should be loaded to deliver (S)-Remoxipride at a rate of 8.6 µmol/rat/day for 14 days.[6]

-

Microdialysis Sessions: Conduct microdialysis sessions as described in Protocol 1 at specified time points during the 14-day infusion period (e.g., day 3, 7, and 14) to assess changes in dopamine, DOPAC, and HVA levels.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes based on published literature.

| Treatment | Analyte | Brain Region | % Change from Baseline (Mean ± SEM) | Reference |

| Acute (S)-Remoxipride (40 µmol/kg, s.c.) | Dopamine | Striatum | Increased | [6] |

| DOPAC | Striatum | Increased | [6] | |

| HVA | Striatum | Increased | [6] | |

| Continuous (S)-Remoxipride (8.6 µmol/rat/day) | Dopamine | Striatum | Maintained Elevated Levels | [6] |

| DOPAC | Striatum | Maintained Elevated Levels | [6] | |

| HVA | Striatum | Maintained Elevated Levels | [6] |

Materials and Reagents

Artificial Cerebrospinal Fluid (aCSF) Composition:

| Component | Concentration (mM) |

| NaCl | 147 |

| KCl | 2.7 |

| CaCl2 | 1.2 |

| MgCl2 | 0.85 |

Dissolve in ultrapure water and adjust pH to 7.4. Filter-sterilize before use.

Analytical Methodology:

Analysis of dopamine and its metabolites in microdialysates is typically performed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6] A more recent and highly sensitive method involves online solid-phase extraction with liquid chromatography-tandem mass spectrometry, which has a lower limit of quantification of 0.25 ng/mL for a 20 µL sample of remoxipride.[8]

Logical Relationships in Microdialysis Data Interpretation

Caption: Logical flow from drug administration to data output.

Conclusion